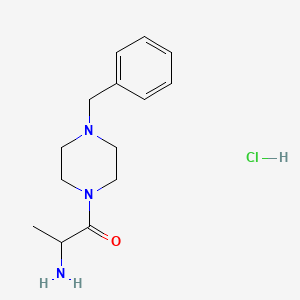

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRDZTSZVODTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via Bromination, Alkylation, and Benzylation

A well-documented method involves a sequence of bromination, alkylation, and benzylation steps to assemble the core structure:

- Bromination of 4'-hydroxypropiophenone yields an intermediate suitable for subsequent modifications. This step is critical for introducing reactive sites necessary for further functionalization.

- Alkylation with 4-benzylpiperidine attaches the piperazine moiety, forming an intermediate that bears the benzyl-substituted piperazine ring.

- Benzylation with benzyl halides (e.g., benzyl bromide) completes the synthesis, affording the target compound as an intermediate, which is then purified via recrystallization or slurry techniques.

This approach is supported by a patent describing the synthesis of related compounds, emphasizing the use of bromination followed by alkylation and benzylation in a one-pot process without isolating intermediates, thus streamlining the synthesis.

Reduction and Final Conversion to Hydrochloride Salt

The intermediate is typically reduced using lithium aluminum hydride or sodium borohydride to obtain the free base, which is then converted into the hydrochloride salt through acidification with hydrochloric acid, ensuring stability and solubility for pharmaceutical applications.

Mechanochemical Synthesis and Green Chemistry Methods

Mechanochemical Beckmann Rearrangement

Recent research highlights the use of mechanochemistry—specifically, ball milling techniques—for the synthesis of amides and related compounds:

- Ball milling of oxime derivatives with reagents such as p-toluenesulfonyl chloride (p-TsCl) and p-toluenesulfonyl imidazole (p-Ts-Im) enables rapid rearrangement to amides, including compounds analogous to the target molecule.

- The process involves milling in zirconia jars with zirconia balls, with reaction times typically around 30–75 minutes, achieving high yields and purity.

This method offers an eco-efficient alternative to traditional solution-phase synthesis, reducing solvent use and reaction time.

Use of Catalysts and Additives

- Imidazole acts as a base and grinding agent, facilitating the Beckmann rearrangement and improving yield.

- Solid-state reactions with minimal solvent or solvent-free conditions are emphasized, aligning with green chemistry principles.

Synthesis of Related Piperazine Derivatives

The mechanochemical approach has been successfully applied to synthesize other piperazine derivatives, demonstrating its robustness and potential for scale-up in pharmaceutical manufacturing.

Functional Group Transformations and Optimization Techniques

Use of Organic Solvents and Reagents

- The synthesis often involves organic solvents like dichloromethane, which facilitate the benzylation and alkylation steps.

- Reagents such as sodium hydroxide and tetrabutylammonium hydrogensulphate are used to promote nucleophilic substitutions and phase transfer catalysis.

Reaction Conditions and Purification

- Reaction temperatures are maintained at room temperature or slightly elevated to optimize yields.

- Purification typically involves recrystallization from solvents like hexane, heptane, or isopropanol, followed by filtration and washing to isolate high-purity products.

Data Table Summarizing Preparation Methods

| Method Type | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Multi-step Chemical Synthesis | Bromination, alkylation, benzylation, reduction, acidification | High yield, well-understood, scalable | Longer synthesis time, multiple purification steps |

| Mechanochemical Rearrangement | Ball milling with p-TsCl, p-Ts-Im, imidazole, zirconia jars | Eco-friendly, solvent-free, rapid, high purity | Equipment cost, scale-up challenges |

| Solvent-assisted Alkylation & Benzylation | Organic solvents, sodium hydroxide, benzyl halides | Precise control over reaction, high purity products | Solvent waste, longer reaction times |

Research Findings and Optimization Insights

- Efficiency of mechanochemical methods has been validated through kinetic studies showing rapid conversion rates, with conversion degrees exceeding 87% within 30 minutes under optimized milling conditions.

- Catalyst and additive selection (e.g., imidazole) significantly enhances reaction rates and yields, as evidenced by GC-MS and TLC analyses.

- Reaction kinetics follow sigmoidal curves, indicating rapid initial transformation followed by plateauing, which informs process optimization for industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and piperazinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

Biological Research: The compound is used in studies investigating its effects on cellular processes and signaling pathways.

Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanone Derivatives

Key Observations :

- Aromatic Substitutions: The benzylpiperazinyl group in the target compound contrasts with the chlorophenyl (bupropion), butoxyphenyl (dyclonine), and unsubstituted phenyl (methcathinone). These substitutions dictate receptor selectivity; for example, bupropion’s chlorophenyl group enhances norepinephrine-dopamine reuptake inhibition (NDRI) .

- Amino Group Variations: The tertiary amino group in bupropion (dimethylethyl) and dyclonine (piperidinyl) confers lipophilicity, whereas the primary amino group in the target compound may alter metabolic stability or CNS penetration .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings :

- Solubility : Hydrochloride salts universally improve solubility, critical for formulation. Dyclonine’s higher LogP (3.8) aligns with its topical anesthetic action, requiring membrane penetration, whereas bupropion’s intermediate LogP (2.56) balances CNS uptake and systemic clearance .

- Mechanistic Divergence : The target compound’s benzylpiperazinyl group may confer affinity for serotonin or dopamine receptors, analogous to piperazine-containing psychoactives, but this remains speculative without direct evidence .

Biological Activity

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride is a synthetic compound with a molecular formula of C13H20ClN3O. It belongs to the class of piperazine derivatives and has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the central nervous system (CNS) and as a modulator of various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a benzyl group, which is critical for its biological activity. The hydrochloride salt form enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H20ClN3O |

| Molecular Weight | 273.77 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily mediated through its interaction with specific neurotransmitter receptors and transporters. It has been identified as a potential inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. This action suggests that it may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and addiction.

Key Mechanistic Insights:

- Dopamine Transporter Inhibition : The compound binds to DAT, potentially reducing the reuptake of dopamine and increasing its availability in synaptic clefts.

- Receptor Modulation : Preliminary studies suggest it may also interact with serotonin receptors, influencing mood and anxiety-related pathways.

Biological Activity Studies

Research has explored various aspects of the compound's biological activity, including its effects on cellular processes and signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant effects on neuronal cell lines. For instance, it has been shown to modulate calcium signaling pathways, which are vital for neurotransmitter release and neuronal excitability.

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

- Study 1 : A study investigating its effects on addiction-related behaviors in rats found that administration reduced the reinforcing effects of psychostimulants without inducing psychostimulant-like behaviors itself .

- Study 2 : Another research project assessed its neuroprotective properties against oxidative stress in neuronal cultures, indicating potential therapeutic benefits for neurodegenerative diseases .

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development. Its potential applications include:

- Antidepressant and Anxiolytic Agents : Due to its interaction with serotonin receptors.

- Antipsychotic Medications : As a DAT inhibitor, it may help manage symptoms of schizophrenia.

- Neuroprotective Agents : Its ability to mitigate oxidative stress suggests possible use in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of 4-benzylpiperazine with a ketone precursor (e.g., bromoacetone) under basic conditions to form the piperazinyl-propanone backbone.

- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution, followed by HCl salt formation .

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted benzylpiperazine .

- Critical Data : Purity (>95% by HPLC) and yield (typically 60–75%) are key metrics for optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies) .

- Spectroscopy :

- NMR : Confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and piperazinyl N–CH2– signals (δ 2.5–3.5 ppm) .

- IR : Look for carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₂₀ClN₃O) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at +4°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .

- Stability Tests :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

- Degradation products (e.g., free amine or oxidized ketone) should be quantified and reported .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with modifications to:

- Benzyl group : Replace with electron-withdrawing (e.g., 4-Cl, 4-NO₂) or donating (4-OCH₃) groups .

- Amino group : Compare primary (NH₂) vs. secondary (NHR) amines .

- Biological Assays :

- Measure binding affinity to target receptors (e.g., serotonin or dopamine transporters) using radioligand displacement assays .

- Correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What analytical strategies resolve contradictions in reported solubility and bioavailability data for this compound?

- Methodological Answer :

- Solubility Profiling :

- Use shake-flask method in buffers (pH 1.2–7.4) to determine pH-dependent solubility .

- Compare experimental data with computational predictions (e.g., LogP via MarvinSketch) .

- Bioavailability Studies :

- Perform parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion .

- Address discrepancies by standardizing test conditions (e.g., temperature, ionic strength) .

Q. How can impurity profiles be systematically analyzed to meet regulatory standards for preclinical studies?

- Methodological Answer :

- Impurity Identification :

- Use LC-MS/MS to detect and quantify byproducts (e.g., des-benzyl analogs or dimerization products) .

- Reference pharmacopeial guidelines (e.g., USP <1086>) for impurity thresholds (<0.15% for unknown impurities) .

- Mitigation Strategies :

- Optimize recrystallization solvents (e.g., ethanol/water mixtures) to remove polar impurities .

- Validate purification methods using spiked impurity recovery studies .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Metabolism :

- Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-QTOF-MS .

- Identify major metabolites (e.g., N-dealkylation or hydroxylation products) .

- Enzyme Inhibition :

- Assess CYP3A4/2D6 inhibition using fluorescent probe substrates (e.g., midazolam/dextromethorphan) .

- Calculate IC₅₀ values to predict drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.